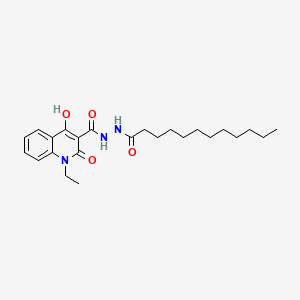
Gsk3-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK3-IN-3 is a compound known for its ability to inhibit glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase involved in various cellular processes. GSK-3 is implicated in numerous diseases, including neurodegenerative disorders, cancer, and diabetes. This compound has shown potential in inducing mitophagy, a process of mitochondrial degradation, and offers neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK3-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
GSK3-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
GSK3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of GSK-3 and its effects on various biochemical pathways.
Biology: Investigated for its role in cellular processes such as mitophagy and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3 .
Mechanism of Action
GSK3-IN-3 exerts its effects by inhibiting the activity of glycogen synthase kinase-3. This inhibition disrupts various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. By inhibiting GSK-3, this compound can modulate processes such as inflammation, apoptosis, and mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Lithium: A well-known GSK-3 inhibitor used in the treatment of bipolar disorder.
Tideglusib: Another GSK-3 inhibitor investigated for its potential in treating Alzheimer’s disease.
CHIR99021: A selective GSK-3 inhibitor used in stem cell research.
Uniqueness of GSK3-IN-3
This compound is unique due to its non-ATP and non-substrate competitive inhibition mechanism, which provides neuroprotective effects and induces mitophagy. This sets it apart from other GSK-3 inhibitors that primarily function through ATP-competitive inhibition .
Properties
Molecular Formula |
C24H35N3O4 |
|---|---|
Molecular Weight |
429.6g/mol |
IUPAC Name |
N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C24H35N3O4/c1-3-5-6-7-8-9-10-11-12-17-20(28)25-26-23(30)21-22(29)18-15-13-14-16-19(18)27(4-2)24(21)31/h13-16,29H,3-12,17H2,1-2H3,(H,25,28)(H,26,30) |
InChI Key |
MHKIYMMTEMNCFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















